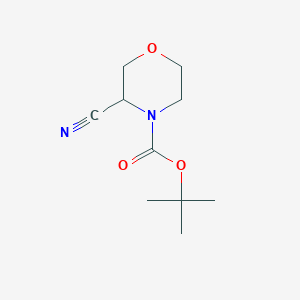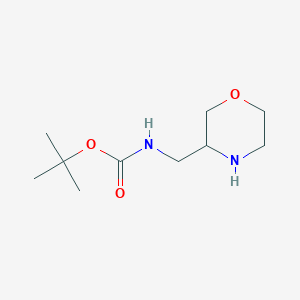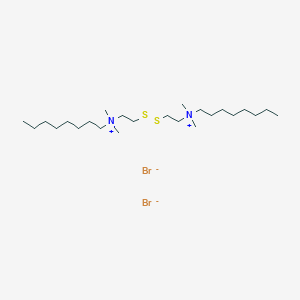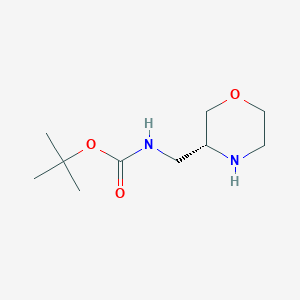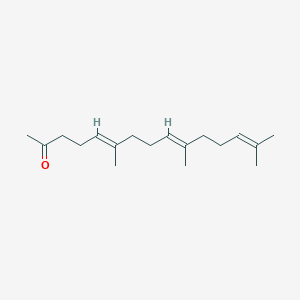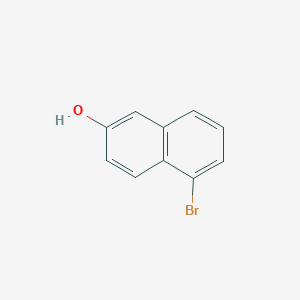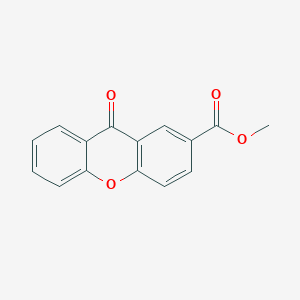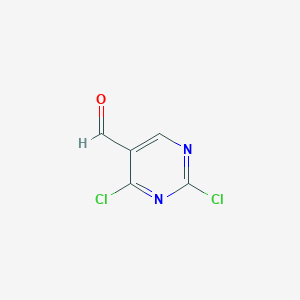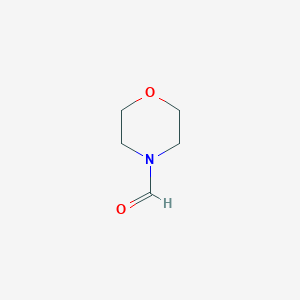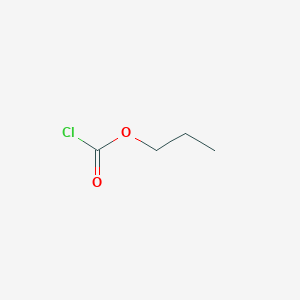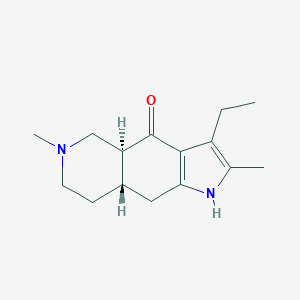
匹屈因酮
描述
匹喹酮,也称为 Ro 22-1319,是一种具有三环结构的非典型抗精神病药物。它是在 20 世纪 80 年代开发的,但从未上市。匹喹酮是一种选择性多巴胺 D2 受体拮抗剂,在治疗精神分裂症的阳性症状方面显示出中等疗效。 它还因与其他抗精神病药物相比,其诱发锥体外系症状和迟发性运动障碍的倾向较低而闻名 .
作用机制
匹喹酮的主要作用是拮抗多巴胺 D2 受体。这种拮抗作用会降低多巴胺的活性,多巴胺是一种与情绪、行为和认知有关的神经递质。通过阻断 D2 受体,匹喹酮有助于缓解精神病症状。 该化合物的 D2 受体选择性和其钠依赖性结合特性有助于其独特的药理学特征 .
生化分析
Biochemical Properties
Piquindone interacts with the D2 dopamine receptor, acting as a selective antagonist . This means it binds to the receptor and blocks its activation by dopamine, a neurotransmitter. The nature of this interaction is Na±dependent, a property it shares with other D2 receptor ligands such as tropapride, zetidoline, and metoclopramide .
Cellular Effects
Piquindone’s antagonistic action on the D2 receptor influences various cellular processes. In clinical trials, it was found to possess moderate efficacy in treating positive symptoms of schizophrenia, and was also modestly effective for negative symptoms . It was found to possess significantly fewer extrapyramidal symptoms and had a much lower propensity for inducing tardive dyskinesia, indicating its atypical nature . In addition to psychosis, piquindone has also been found to be effective in the treatment of Tourette’s syndrome .
Molecular Mechanism
The molecular mechanism of piquindone involves its binding to the D2 dopamine receptor, thereby blocking the receptor’s activation by dopamine . This antagonistic action on the D2 receptor is thought to contribute to its therapeutic effects in conditions such as schizophrenia and Tourette’s syndrome .
准备方法
匹喹酮的合成涉及其三环核的构建。其中一条合成路线包括前体分子的环化,以形成吡咯并[2,3-g]异喹啉-4-酮结构。反应条件通常涉及使用有机溶剂和催化剂来促进环化过程。 工业生产方法可能涉及优化这些条件以进行大规模合成,确保最终产物的产率高且纯度高 .
化学反应分析
匹喹酮会发生各种化学反应,包括:
氧化: 匹喹酮可以被氧化形成相应的醌衍生物。
还原: 还原反应可以将匹喹酮转化为其还原形式,可能改变其药理性质。
取代: 取代反应,特别是在氮原子上,可以导致形成具有不同药理特性的各种衍生物。
这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种烷基化试剂。 形成的主要产物取决于所用反应条件和试剂 .
相似化合物的比较
匹喹酮与其他多巴胺 D2 受体拮抗剂类似,如托帕立德、齐替多林和甲氧氯普胺。它在其钠依赖性结合方面是独特的,这是一个它与托帕立德和齐替多林共享的特性,但与甲氧氯普胺不同。 与氟哌啶醇相比,匹喹酮诱发锥体外系症状和迟发性运动障碍的倾向较低,使其成为一种潜在的更安全的选择 .
类似化合物包括:
- 托帕立德
- 齐替多林
- 甲氧氯普胺
- 氟哌啶醇
属性
IUPAC Name |
(4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13/h10,12,16H,4-8H2,1-3H3/t10-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZMYDPRVUCJKV-CMPLNLGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016495 | |
| Record name | Piquindone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78541-97-6 | |
| Record name | Piquindone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78541-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piquindone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078541976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piquindone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIQUINDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1C9WXY65C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


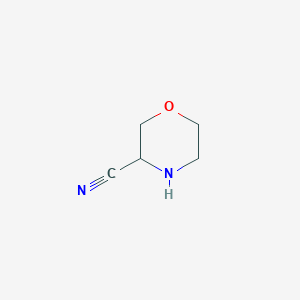
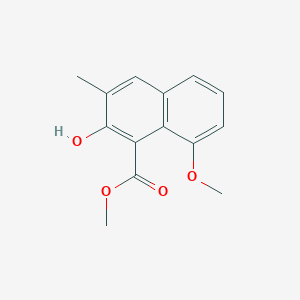
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
